Fluoresceinamine hydrochloride
Description
Historical Context of Fluorescein (B123965) Derivatives in Scientific Inquiry
The journey of fluorescein began in 1871 when German chemist Adolf von Baeyer first synthesized it from resorcinol (B1680541) and phthalic anhydride (B1165640). biotium.comiscientific.org Initially named resorcinphthalein, its intense yellow-green fluorescence quickly became its defining feature. biotium.com However, its application in biological research did not occur for several decades. biotium.com A pivotal moment came in 1941 when Albert Coons utilized fluorescein to label antibodies, a groundbreaking achievement that gave birth to the field of immunofluorescence. biotium.com This technique allowed for the visualization of specific proteins within cells and tissues, revolutionizing the study of biology. biotium.com
Since Coons' pioneering work, the use of fluorescent molecules in biology has expanded dramatically. biotium.com Scientists have continuously refined and developed new fluorescein derivatives to address specific research needs. encyclopedia.pub One of the initial challenges was the autofluorescence of tissues in the green emission range of fluorescein, which could lead to high background noise. biotium.com This spurred the development of dyes with longer emission wavelengths, such as rhodamine dyes, to improve image contrast and tissue penetration. biotium.com Over the years, a vast array of fluorescein derivatives have been created, each with unique properties tailored for specific applications, from monitoring intracellular pH to labeling nucleic acids. biotium.comencyclopedia.pub
Fundamental Role of Aminomethyl Fluorescein in Advanced Research Methodologies
Aminomethyl fluorescein, the core structure of fluoresceinamine hydrochloride, is a vital tool in modern research due to its unique photophysical properties, including a high fluorescence quantum yield and stability. ontosight.ai These characteristics make it highly suitable for a range of advanced methodologies such as fluorescence microscopy, flow cytometry, and in situ hybridization. ontosight.ai
In cellular biology, aminomethyl fluorescein is extensively used for labeling and tracking cells, allowing researchers to observe cell migration, interactions, and other dynamic processes. pubcompare.aiontosight.ai Its ability to be conjugated to proteins enables the detection and quantification of protein expression and localization within cells. ontosight.ai Recent research has even highlighted its potential in developing ultra-sensitive techniques for tracking neuronal activity, which could revolutionize our understanding of neurological diseases. pubcompare.ai Furthermore, aminomethyl fluorescein serves as a building block for creating novel fluorescent probes designed to detect specific biomolecules like nucleic acids and proteins, or to monitor cellular environments, such as pH fluctuations. ontosight.ai
Here are some of the key research applications of aminomethyl fluorescein:
Fluorescence Labeling: Used to tag proteins, cells, and tissues for visualization in microscopy and imaging studies. ontosight.ai
Flow Cytometry: Employed in fluorescence-activated cell sorting (FACS) to identify and sort specific cell populations. ontosight.ai
Bioconjugation: Serves as a fluorescent tag for various biomolecules. ontosight.ai
Fluorescent Probes: Acts as a foundation for developing probes to detect specific biomolecules and monitor cellular processes. ontosight.ai
High-Throughput Screening: Utilized in drug discovery to identify potential drug candidates. lookchem.com
Significance of the Amine Functionality for Strategic Chemical Modification
The primary amine group (-NH2) on the fluorescein molecule is the key to its versatility in research. thermofisher.com This functional group is highly reactive towards a variety of chemical moieties, making it an excellent anchor point for attaching fluorescein to other molecules. thermofisher.comthermofisher.com This process, known as bioconjugation, allows researchers to create fluorescently labeled probes for a vast array of biological targets. aatbio.com
The amine group readily reacts with activated esters, such as NHS esters, to form stable amide bonds. thermofisher.comaatbio.com It can also be coupled to carboxylic acids using carbodiimides, or react with aldehydes and ketones to form a Schiff base, which can then be reduced to a stable amine derivative. fishersci.iefishersci.co.uk This wide range of reactivity provides researchers with a flexible toolkit for designing and synthesizing custom fluorescent probes. thermofisher.com
The position of the amine group on the fluorescein structure can also influence the properties of the resulting conjugate. For instance, the aminomethyl group provides a spacer that can reduce steric hindrance when attaching the dye to larger biomolecules, potentially improving the efficiency of the conjugation reaction. This strategic placement allows for the creation of highly specific and functional bioconjugates for a wide range of research applications, from immunoassays to DNA sequencing. thermofisher.com
| Property | Value |
| Molecular Formula | C21H16ClNO5 lookchem.com |
| Molecular Weight | 397.81 g/mol lookchem.com |
| Boiling Point | 681°C at 760 mmHg lookchem.com |
| Flash Point | 365.6°C lookchem.com |
| Density | 1.59 g/cm³ lookchem.com |
| Refractive Index | 1.792 lookchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H14ClNO5 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,22-23H,21H2;1H |
InChI Key |
JXYVAORZOSVYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Fluoresceinamine Hydrochloride
Established Synthetic Pathways for Fluoresceinamine Hydrochloride Isomers
The synthesis of this compound isomers, specifically the 5- and 6-aminomethyl derivatives, has been approached through multiple established pathways. These methods often begin with commercially available fluorescein (B123965) derivatives and involve multi-step reactions to introduce the desired aminomethyl functionality.
A notable method for the preparation of 5- and 6-(aminomethyl)fluorescein (B154987) hydrobromide starts from a mixture of 5(6)-carboxyfluorescein (B613776). nih.govacs.org This process involves a series of chemical transformations to convert the carboxylic acid group into an aminomethyl group.
The initial step involves the protection of the hydroxyl groups of 5(6)-carboxyfluorescein as diacetates, followed by the reduction of the carboxylic acid to a hydroxymethyl group, yielding 5(6)-(hydroxymethyl)fluorescein diacetate. nih.govacs.org The isomeric mixture is then separated. The individual isomers are subsequently subjected to a Mitsunobu reaction, a versatile chemical reaction that converts an alcohol into a variety of functional groups. nih.govacs.orgorganic-chemistry.orgwikipedia.orgnih.gov In this specific application, dibenzyl imidodicarbonate is used as the nitrogen source, resulting in the formation of diprotected 5- and 6-(aminomethyl)fluorescein diacetates. nih.govacs.org The final steps involve the removal of the acetate (B1210297) and benzyl (B1604629) protecting groups to yield the desired 5- and 6-(aminomethyl)fluorescein hydrobromide. nih.govacs.org
An alternative approach to synthesizing 5(6)-aminofluorescein involves the reaction of fluorescein with 4-nitrophthalic acid. iscientific.orgiscientific.org The resulting nitrofluorescein regioisomers are then separated, and the nitro group is subsequently reduced to an amino group to yield 5- and 6-aminofluorescein. iscientific.orgiscientific.org Further modification to introduce the methyl spacer can then be undertaken. Another reported method involves the reduction of 5-nitrofluorescein and 6-nitrofluorescein using sodium sulfide (B99878) and sodium hydrosulfide (B80085) to produce a mixture of 5-aminomethylfluorescein and 6-aminomethylfluorescein, which can then be separated. iscientific.orgiscientific.org
| Starting Material | Key Reagents | Key Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5(6)-Carboxyfluorescein | Acetic anhydride (B1165640), Sodium borohydride, Dibenzyl imidodicarbonate, Diethyl azodicarboxylate, Triphenylphosphine, HBr/acetic acid | Protection, Reduction, Mitsunobu Reaction, Deprotection | 5- and 6-(Aminomethyl)fluorescein hydrobromide | nih.govacs.org |
| Fluorescein | 4-Nitrophthalic acid, Reducing agent (e.g., Na2S, NaHS) | Nitration, Reduction | 5- and 6-Aminofluorescein | iscientific.orgiscientific.org |
The synthesis of fluorescein derivatives often results in a mixture of regioisomers, primarily the 5- and 6-substituted isomers, due to the two possible sites of reaction on the resorcinol-derived portion of the molecule. iscientific.org Achieving regioselectivity is a significant challenge in fluorescein chemistry.
One common strategy for separating these isomers is fractional crystallization. iscientific.orgiscientific.org For instance, in the synthesis of 5(6)-carboxyfluorescein, the two regioisomers can be separated by crystallization from a mixture of hexane (B92381) and methanol. iscientific.org The 5-carboxyfluorescein (B1664652) methanesulfonate (B1217627) crystallizes out first, allowing for the separation of the 6-carboxyfluorescein (B556484) methanesulfonate from the mixture. iscientific.org
For halo-fluoresceins, the separation of regioisomers can be more challenging due to the lower polarity of the halogen groups compared to nitro or carboxyl groups. iscientific.org In the synthesis of 5(6)-bromofluorescein from 1- and 4-bromophthalic anhydride, the diacetate derivatives of the 5-bromofluorescein can be more easily separated by crystallization. iscientific.org
Direct electrophilic substitution on the fluorescein core, such as sulfonation, can also be employed to introduce functional groups at specific positions. iscientific.org For example, mono-sulfonated fluorescein can be synthesized using concentrated sulfuric acid at elevated temperatures, leading to selective substitution at the 4'-position. iscientific.org
Advanced Derivatization Techniques for Fluoresceinamine Analogues
The primary amino group of this compound serves as a versatile handle for a wide array of chemical modifications. These derivatization strategies are employed to enhance the reactivity of the fluorophore, enabling its conjugation to various biomolecules, or to introduce novel functionalities for specific applications.
To facilitate the covalent labeling of biomolecules, the amino group of fluoresceinamine is often converted into more reactive functional groups. thermofisher.com One of the most common derivatives is fluorescein isothiocyanate (FITC), which readily reacts with amine groups on proteins and other biomolecules. iscientific.orgthermofisher.com
Another widely used amine-reactive derivative is the N-hydroxysuccinimidyl (NHS) ester of carboxyfluorescein. The succinimidyl ester of 5-carboxyfluorescein is reported to react much faster than FITC when used to derivatize small biomolecules. thermofisher.com Dichlorotriazinyl fluorescein (DTAF) is another reactive derivative that can react with amines, thiols, and even polysaccharides under specific pH conditions. thermofisher.com
| Fluoresceinamine Derivative | Reactive Functional Group | Target Functional Group on Biomolecule | Reference |
|---|---|---|---|
| Fluorescein isothiocyanate (FITC) | Isothiocyanate (-NCS) | Amine (-NH2) | iscientific.orgthermofisher.com |
| Carboxyfluorescein succinimidyl ester (NHS-fluorescein) | N-hydroxysuccinimidyl ester | Amine (-NH2) | thermofisher.com |
| Dichlorotriazinyl fluorescein (DTAF) | Dichlorotriazine | Amine (-NH2), Thiol (-SH), Hydroxyl (-OH) | thermofisher.com |
The incorporation of fluorescein into polymeric structures offers several advantages, including enhanced fluorescence properties and improved stability. nih.govacs.org This is achieved through the synthesis of polymerizable fluorescein monomers, which can then be copolymerized with other monomers to create fluorescent polymers.
One approach involves the synthesis of aminomethyl-functionalized fluorescein monomers. nih.govacs.org These monomers allow for high and controllable loading of the fluorophore into polymer particles, leading to enhanced fluorescence compared to particles prepared by post-polymerization conjugation of dyes. nih.govacs.org Another strategy involves the preparation of fluorescein methacrylate (B99206) and dimethacrylate monomers by reacting fluorescein with methacryloyl chloride. tandfonline.com These monomers can then be copolymerized with various acrylic monomers to produce a range of fluorescent polymers with tailored properties. tandfonline.com
Researchers have also developed a facile one-pot synthesis of amphiphilic fluorescein polymers. rsc.org These polymers, comprising hydrophobic fluorescein O-methacrylate, hydrophilic N-acryloxysuccinimide, and methacrylic acid monomers, self-assemble into spherical nanoparticles in an aqueous environment with well-defined sizes and enhanced fluorescence. rsc.org
Fluorescein derivatives can be functionalized with metal-coordinating heterocycles to create chemosensors for the detection of various metal ions. researchgate.netnih.govmdpi.com These sensors typically operate on a fluorescence "turn-on" or "turn-off" mechanism upon binding to a specific metal ion.
For instance, a novel fluorescein derivative synthesized by the reaction of fluorescein hydrazide and 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone has been shown to be a selective colorimetric chemosensor for copper(II) ions in aqueous solution. researchgate.net The addition of Cu2+ to a solution of this derivative results in a distinct color change and a significant change in its UV-vis absorption spectrum, while other metal ions induce minimal or no change. researchgate.net
Another example is a fluorescein-based probe designed for the selective detection of copper(II) ions, which was synthesized from fluorescein, hydrazine (B178648) hydrate (B1144303), and 5-p-nitrophenylfurfural. nih.gov This probe exhibits a strong fluorescence response to Cu2+ in solutions containing multiple ions. nih.gov Similarly, a fluorescein-based chemosensor derived from fluorescein hydrazide and 4-methylthiazole-5-carbaldehyde has been developed for the selective and sensitive detection of mercury(II) ions in water. mdpi.com
Furthermore, fluorescein-tagged iron(II) clathrochelates have been synthesized, demonstrating the versatility of fluorescein as a platform for creating complex metal-coordinating structures. nih.gov
Design and Synthesis of Novel Fluorescein-Based Hydrazides
The synthesis of fluorescein-based hydrazides serves as a crucial step in the development of fluorescent probes for various sensing applications. The primary method involves the reaction of a fluorescein derivative with a hydrazine compound.
A common synthetic route to produce fluorescein hydrazide is by reacting fluorescein with an excess of hydrazine hydrate in a solvent such as methanol. nih.gov The mixture is refluxed for several hours, typically around four, to ensure the completion of the reaction. nih.gov Following the reaction, the product is isolated by pouring the mixture into water and extracting it with an organic solvent like ethyl acetate. nih.gov
This fundamental structure can be further modified to create a diverse library of sensors. For instance, novel 2′,7′-dichlorofluorescein-based hydrazides have been synthesized by reacting 2′,7′-dichlorofluorescein with various substituted aryl hydrazines. researchgate.netwum.edu.pk In this procedure, stoichiometric amounts of the dichlorofluorescein and the respective aryl hydrazine are refluxed in ethanol (B145695) for approximately 12 hours. wum.edu.pk The progress of the reaction is monitored using thin-layer chromatography (TLC). researchgate.netwum.edu.pk
The resulting hydrazide derivatives can be derivatized further. For example, fluorescein hydrazone (FDNS) was synthesized by refluxing fluorescein hydrazide with 3,5-dinitrosalicylaldehyde (B1217618) in absolute ethanol for 8 hours, demonstrating a strategy to create more complex molecular recognition systems. rsc.org The successful formation and structure of these newly synthesized hydrazides are typically confirmed using analytical techniques such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Table 1: Synthesis of Fluorescein Hydrazide Derivatives
| Starting Material | Reagent | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| Fluorescein | Hydrazine hydrate | Methanol | Reflux for 4 hours | Fluorescein hydrazide nih.gov |
| 2′,7′-dichlorofluorescein | Substituted aryl hydrazine | Ethanol | Reflux for ~12 hours | 2′,7′-dichlorofluorescein-based hydrazide researchgate.netwum.edu.pk |
| Fluorescein hydrazide | 3,5-dinitrosalicylaldehyde | Ethanol | Reflux for 8 hours | Fluorescein hydrazone (FDNS) rsc.org |
One-Pot Synthetic Methods for Fluorescein Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures for creating fluorescein derivatives. These methods combine multiple reaction steps into a single procedure without isolating intermediates.
A prevalent one-pot method is the acid-promoted condensation of a resorcinol (B1680541) derivative with an aldehyde or anhydride. nsf.govresearchgate.netnih.gov For example, a convenient one-step synthesis of a fluorescein derivative involves the condensation of o-tolualdehyde and 4-chlororesorcinol (B43231) under acidic conditions. nsf.govresearchgate.net Similarly, symmetric and asymmetric xanthene dyes, including fluorescein analogs, can be prepared by reacting aldehydes with resorcinol or 1,6-dihydroxynaphthalene (B165171) in concentrated phosphoric acid, which acts as both a solvent and a catalyst. nih.gov The mixture is typically heated to around 125 °C for a couple of hours. nih.gov
To enhance reaction efficiency and reduce reaction times, microwave-assisted one-pot methods have been developed for the synthesis of di-O-alkylated and ether-ester derivatives of fluorescein. nih.gov Compared to conventional heating which can take up to 24 hours, microwave-assisted synthesis significantly shortens the reaction time and improves the yield and purity of the products. nih.gov
Another innovative approach is the controllable one-pot synthesis of fluorescein polymers. This involves the polymerization of monomers such as fluorescein methacrylate (FMA), N-acryloxysuccinimide (NAS), and methacrylic acid (MA) by varying their molar ratios to control the properties of the resulting polymer. researchgate.net
Table 2: Comparison of One-Pot Synthetic Methods for Fluorescein Derivatives
| Method | Reactants | Catalyst/Solvent | Key Advantages |
|---|---|---|---|
| Acid-Catalyzed Condensation | Aldehyde + Resorcinol derivative | Concentrated Phosphoric Acid | Convenient one-step procedure for symmetric and asymmetric dyes. nih.gov |
| Microwave-Assisted Alkylation | Fluorescein + Alkyl bromide | Cesium Carbonate / DMF | Shortened reaction time, enhanced yield, increased purity. nih.gov |
| Polymer Synthesis | Fluorescein methacrylate (FMA) + other monomers | Radical polymerization | Controllable synthesis of functional polymers. researchgate.net |
Halogenation Strategies for Fluorescein Analogues
Halogenation is a key derivatization strategy for modifying the photophysical and chemical properties of fluorescein. Introducing halogen atoms, particularly heavy ones like bromine and iodine, can enhance functionalities such as intersystem crossing, which is beneficial for applications in photoredox catalysis. acs.org
Traditional halogenation methods for fluorescein are typically performed in a liquid phase using a solvent, which involves multiple stages like extraction, drying, and filtration, leading to potential product loss and increased costs. google.com A significant advancement in this area is the development of a solid-phase halogenation process. google.com This method involves reacting fluorescein directly with an alkali metal halide (e.g., NaCl, KBr, KI) and an oxidizing agent, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄). google.com The finely ground mixture of reactants is heated in an oven at high temperatures, generally between 170°C and 250°C, for 8 to 16 hours. google.com This solvent-free approach leads to the total consumption of fluorescein and the formation of the corresponding halogenated products with nearly quantitative yields (approximately 100%). google.com
This solid-state method is applicable for chlorination, bromination, and iodination, providing a more efficient, cost-effective, and environmentally friendly alternative to conventional solution-based techniques. google.com The resulting halogenated fluoresceins, such as Rose Bengal (tetraiodotetrachlorofluorescein), have demonstrated enhanced electronic properties valuable in various applications. google.com
Table 3: Solid-Phase Halogenation of Fluorescein
| Halogenation Type | Reagents | Temperature Range | Reaction Time | Yield |
|---|---|---|---|---|
| Chlorination | Fluorescein + Alkali Metal Chloride + Oxone® | 170-250°C | 8-16 hours | ~100% google.com |
| Bromination | Fluorescein + Alkali Metal Bromide + Oxone® | 170-250°C | 8-16 hours | ~100% google.com |
| Iodination | Fluorescein + Alkali Metal Iodide + Oxone® | 170-250°C | 8-16 hours | ~100% google.com |
General Synthetic Methods for Silicon-Fluoresceins and Silicon-Rhodamines
Replacing the oxygen atom in the xanthene core of fluorescein with a silicon atom yields silicon-fluoresceins (Si-fluoresceins), which exhibit red-shifted absorption and emission spectra, high brightness, and enhanced photostability. nih.govnih.govacs.org However, the synthesis of these valuable compounds has historically been hindered by inefficient and laborious routes. nih.govnih.gov
A general and efficient synthetic strategy has been developed that facilitates access to a wide variety of Si-fluoresceins and Si-rhodamines. nih.govnih.govacs.orgdoaj.org This modular method is based on the use of bis(2-bromophenyl)silane intermediates, which are readily prepared. acs.org
The key steps of this synthetic pathway are:
Formation of an Organometallic Intermediate: The bis(2-bromophenyl)silane starting material undergoes a metal/bromide exchange reaction. This is typically achieved using an organolithium reagent (like n-butyllithium) or by forming a Grignard reagent, resulting in a bis-aryllithium or bis(aryl Grignard) intermediate. nih.govnih.govacs.org
Addition to an Electrophile: This highly reactive organometallic intermediate is then reacted with an appropriate electrophile, such as a phthalic anhydride or an ester. The double addition of the organometallic species to the electrophile constructs the silicon-xanthene core. nih.govnih.govacs.org
This divergent strategy enables the efficient synthesis of known and novel Si-fluoresceins and related dyes in just 3 to 5 steps. nih.govacs.org The modularity of this approach allows for the introduction of various functional groups, expanding the palette of accessible silicon-based xanthene dyes for advanced biological imaging and other applications. nih.gov
Table 4: Key Steps in the General Synthesis of Silicon-Fluoresceins
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Preparation of Dibromide Intermediate | - | bis(2-bromophenyl)silane nih.govnih.govacs.org |
| 2 | Metal/Bromide Exchange | n-butyllithium or Mg | bis-aryllithium or bis(aryl Grignard) species nih.govnih.govacs.org |
| 3 | Cyclization via Electrophilic Addition | Phthalic anhydride or ester derivative | Si-xanthene core structure nih.govnih.govacs.org |
Conjugation Chemistry and Biomolecular Labeling with Fluoresceinamine Hydrochloride
Covalent Conjugation Strategies
The covalent attachment of fluoresceinamine to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of strategy depends on the available reactive groups on the target molecule and the desired stability of the resulting linkage.
Amide Coupling Chemistry (e.g., Carbodiimide-Mediated Linkage)
Carbodiimide chemistry is a widely used method for forming a stable amide bond between a carboxyl group and a primary amine. creative-proteomics.comnih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are water-soluble carbodiimides that activate carboxyl groups. creative-proteomics.comnih.gov This activation creates a highly reactive O-acylisourea intermediate. creative-proteomics.comnih.gov
This intermediate can then react with a primary amine, such as the one on fluoresceinamine, to form a stable amide bond. creative-proteomics.comnih.gov However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, which would regenerate the carboxyl group and reduce the efficiency of the conjugation. creative-proteomics.com To improve the yield and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. creative-proteomics.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide linkage. thermofisher.com This EDC/NHS chemistry is a versatile tool for conjugating amine-containing fluorophores to proteins or other molecules with available carboxyl groups. rsc.org
| Reagent | Role in Amide Coupling |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups to form a reactive O-acylisourea intermediate. creative-proteomics.com |
| NHS (N-hydroxysuccinimide) | Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, increasing conjugation efficiency. thermofisher.comcreative-proteomics.com |
| Fluoresceinamine hydrochloride | Provides the primary amine that reacts with the activated carboxyl group (or NHS ester) to form a covalent amide bond. scbt.com |
Isothiocyanate-Mediated Conjugation (e.g., Fluorescein (B123965) Isothiocyanate, FITC)
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that contains a highly reactive isothiocyanate group (–N=C=S). tdblabs.se This group readily reacts with primary amines on proteins and other biomolecules under slightly alkaline conditions (typically pH 9.0-10.0) to form a stable thiourea (B124793) linkage. researchgate.nettdblabs.se FITC has historically been one of the most popular fluorescent dyes for preparing bioconjugates due to its high absorptivity, good quantum yield, and the stability of the resulting conjugate. tdblabs.senih.gov
The reaction is straightforward and efficient, making FITC a workhorse for applications like labeling antibodies for immunofluorescence and flow cytometry. tdblabs.senih.gov While newer amine-reactive dyes have been developed, FITC remains widely used due to its well-established protocols and effectiveness. thermofisher.comtdblabs.se The primary amine of fluoresceinamine itself is not used for this type of conjugation; rather, FITC serves as an amine-reactive version of the fluorescein fluorophore.
Site-Specific Labeling Methodologies for Controlled Conjugation
While traditional methods like targeting lysines can result in a heterogeneous mixture of labeled products, site-specific labeling methodologies offer precise control over the location and stoichiometry of fluorophore attachment. nih.govmdpi.com This control is crucial for preserving the function of the biomolecule, especially for smaller proteins or antibody fragments where random labeling could disrupt antigen-binding sites. nih.gov
One approach involves introducing a unique reactive handle into the biomolecule at a specific location through genetic engineering. For example, a cysteine residue with its reactive thiol group can be engineered into a specific site on a protein. nih.govnih.gov This allows for targeted conjugation with thiol-reactive dyes, such as maleimide-activated fluorophores. nih.govnih.gov
Another strategy involves the enzymatic modification of the biomolecule. For instance, enzymes like phosphopantetheinyl transferase can be used to install a fluorophore onto a specific serine residue within a recognition tag that has been genetically fused to the protein of interest. plos.org Click chemistry, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), is another powerful tool for site-specific labeling. mdpi.comresearchgate.net This involves introducing an azide (B81097) group onto the biomolecule, which then reacts specifically with a dye carrying a strained alkyne, like dibenzocyclooctyne (DBCO). mdpi.com These advanced methods provide researchers with the ability to create well-defined, homogeneous fluorescent conjugates for sophisticated applications. mdpi.comthermofisher.cn
Application in Protein and Nucleic Acid Labeling
Fluoresceinamine and its reactive derivatives are extensively used for the fluorescent labeling of proteins and nucleic acids, turning them into sensitive probes for a multitude of biological assays. bioclone.netresearchgate.netscbt.com
Labeled proteins, particularly antibodies, are indispensable tools in immunology and cell biology. nih.govcaymanchem.com Fluorescein-conjugated antibodies are routinely used in techniques such as immunofluorescence microscopy to visualize the distribution of specific antigens in cells and tissues, and in flow cytometry for identifying and quantifying cell populations. tdblabs.secaymanchem.com The covalent attachment of the fluorophore allows the protein's biological activity, such as an antibody's specific binding to its antigen, to be retained while enabling its detection through fluorescence. nih.gov
The labeling of nucleic acids with fluorescein is also a cornerstone of molecular biology research. sigmaaldrich.comsigmaaldrich.com Fluorescein-labeled RNA or DNA probes are used in various hybridization techniques, including fluorescence in situ hybridization (FISH), Southern blotting, and Northern blotting. sigmaaldrich.comsigmaaldrich.com In FISH, these probes allow for the visualization of specific DNA sequences on chromosomes or RNA transcripts within cells. sigmaaldrich.com Labeling can be achieved by incorporating a fluorescein-modified nucleotide, such as fluorescein-12-UTP or fluorescein-12-dATP, during in vitro transcription or PCR. sigmaaldrich.comrevvity.comjenabioscience.com
Labeling of Cellular Structures and Subcellular Components
The ability to label specific components within a living or fixed cell is critical for understanding cellular organization and function. Fluorescein-based probes, due to their bright fluorescence and the availability of various conjugation chemistries, are widely employed for this purpose. nih.govcaymanchem.com
A simple method involves incubating viable cells with a reactive fluorescein derivative like FITC. nih.gov The dye can permeate the cell membrane and form stable conjugates with intracellular proteins, resulting in fluorescence throughout the cell, which allows for cell tracking. nih.gov
More targeted labeling of subcellular structures can be achieved by conjugating fluorescein to a molecule that specifically binds to that structure. caymanchem.com For example, phalloidin, a toxin that binds specifically to F-actin, can be conjugated to fluorescein to visualize the actin cytoskeleton within cells. caymanchem.com Similarly, antibodies labeled with fluorescein can be used to target specific proteins within organelles or other subcellular compartments, provided the cell is permeabilized to allow the antibody to enter. caymanchem.com These targeted labeling strategies are essential for studying the dynamics of the cytoskeleton, the localization of proteins, and the intricate architecture of the cell. thermofisher.cn
| Labeled Biomolecule/Structure | Labeling Agent Example | Application |
| Proteins (e.g., Antibodies) | Fluorescein isothiocyanate (FITC) nih.gov | Immunofluorescence, Flow Cytometry, Protein Interaction Studies |
| Nucleic Acids (DNA/RNA) | Fluorescein-12-dUTP jenabioscience.com | Fluorescence in situ hybridization (FISH), Northern/Southern Blotting sigmaaldrich.comsigmaaldrich.com |
| Actin Filaments | Fluorescein-Phalloidin Conjugate caymanchem.com | Visualization of the actin cytoskeleton caymanchem.com |
| Whole Cells | Fluorescein isothiocyanate (FITC) nih.gov | Cell tracking, general cytoplasmic staining nih.gov |
Spectroscopic Characterization and Photophysical Properties of Fluoresceinamine Hydrochloride Conjugates
Absorption and Emission Spectroscopy of Labeled Systems
Fluoresceinamine hydrochloride and its derivatives are extensively used as fluorescent labels. Their spectroscopic properties, particularly absorption and emission spectra, are fundamental to their application. The conjugation of fluoresceinamine to other molecules, such as hyaluronic acid (HA), can be confirmed using UV-Vis absorption and fluorescence spectroscopy. For instance, a conjugate of HA and 4'-(aminomethyl) fluorescein (B123965) hydrochloride (a derivative of this compound) exhibits a characteristic fluorescence emission spectrum with a maximum at 515 nm when excited at 480 nm. researchgate.net This indicates that the fluorescein moiety retains its fluorescent properties after conjugation.
The absorption and emission spectra of fluorescein derivatives are often mirror images of each other, a phenomenon explained by the similar vibrational energy level distributions in the ground and first excited electronic states. physicsopenlab.org The wavelength of maximum absorption (λabs) and maximum emission (λem) are key parameters. For fluorescein, the absorption maximum is typically around 494 nm, and the emission maximum is around 521 nm in water. physicsopenlab.org These values can shift depending on the chemical environment and the nature of the molecule to which the fluorescein derivative is conjugated. nih.gov For example, conjugation of 4'-(aminomethyl) fluorescein hydrochloride to hyaluronic acid results in an emission maximum at 515 nm. researchgate.net
pH Dependence of Fluorescence Quantum Yield and Emission Profiles
The fluorescence of this compound conjugates is highly dependent on the pH of the surrounding medium. thermofisher.com This is because the fluorescein molecule can exist in different ionic forms (cationic, neutral, monoanionic, and dianionic) depending on the pH, and each form has distinct absorption and fluorescence properties. nih.gov The dianionic form, which predominates at alkaline pH, is the most fluorescent species, exhibiting a high quantum yield. nih.govthermofisher.com As the pH decreases below 7, the fluorescence quantum yield and extinction coefficient decrease significantly. thermofisher.com
The relationship between pH and fluorescence intensity is often S-shaped, with the inflection point corresponding to the pKa value of the fluorophore. bohrium.com For fluorescein, the phenolic pKa is approximately 6.4 in water. mdpi.com The fluorescence intensity decreases as the pH drops due to the protonation of the xanthene ring and the phenolic hydroxyl group, leading to the formation of less fluorescent or non-fluorescent species. bohrium.comnih.gov For example, studies on various fluorescein derivatives have shown that fluorescence is almost quenched at very low pH values. nih.govresearchgate.net The specific pKa can be influenced by substitution on the fluorescein scaffold, allowing for the "tuning" of the pH sensitivity for specific applications. nih.gov
Mechanisms of Fluorescence Quenching in Conjugated Systems
Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms in systems labeled with this compound. These mechanisms include Förster resonance energy transfer (FRET), static quenching, and collisional (dynamic) quenching. wikipedia.org
Förster Resonance Energy Transfer (FRET) : This is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically falling off with the sixth power of the distance. wikipedia.org In conjugates where fluorescein acts as a donor, its fluorescence can be quenched if an appropriate acceptor molecule is in close proximity. rsc.org
Static Quenching : This occurs when a non-fluorescent complex is formed between the fluorophore and a quencher molecule in the ground state. researchgate.net This can be observed in conjugates where the attached molecule or other nearby molecules can form stable complexes with the fluorescein moiety. researchgate.net
Collisional (Dynamic) Quenching : This mechanism involves the collision of an excited fluorophore with a quencher molecule, leading to non-radiative de-excitation. wikipedia.org Common quenchers include molecular oxygen and certain ions. wikipedia.orgresearchgate.net The efficiency of collisional quenching is often dependent on the concentration of the quencher and the viscosity of the solvent. researchgate.net
Photoinduced Electron Transfer (PET) : In some conjugated systems, fluorescence can be quenched through PET, where an electron is transferred from a donor molecule to the excited fluorophore (or vice versa), leading to a non-radiative decay pathway. researchgate.net For example, amino acids like tryptophan can quench the fluorescence of certain dyes through PET. rsc.orgresearchgate.net
The specific quenching mechanism at play depends on the nature of the conjugate and its environment. In some cases, multiple quenching mechanisms can contribute simultaneously. researchgate.net
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique to investigate the excited-state dynamics of this compound conjugates. This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the fluorescence lifetime (τ) of the fluorophore. instras.combmglabtech.com
The fluorescence lifetime is the average time the fluorophore spends in the excited state before returning to the ground state. For fluorescein and its derivatives, lifetimes are typically in the nanosecond range. researchgate.net For example, the dianion of fluorescein in an alkaline aqueous solution has a lifetime of approximately 4.06 ns. mdpi.com
Changes in the fluorescence lifetime can reveal information about the local environment of the fluorophore and dynamic processes such as quenching. instras.com For instance, the presence of a quencher can shorten the fluorescence lifetime. researchgate.net Time-resolved measurements can distinguish between static and dynamic quenching. In static quenching, the lifetime of the unquenched fluorophores remains unchanged, while in dynamic quenching, the lifetime decreases. researchgate.net
Furthermore, time-resolved fluorescence can be used to study complex systems where the fluorescein label may exist in multiple environments or conformations, leading to multi-exponential decay kinetics. instras.com Analyzing the different lifetime components can provide insights into the different populations of the labeled species. instras.com For example, studies on fluorescein in various solvents have shown that the lifetime can be influenced by the protic nature of the solvent and the presence of water, which can stabilize the excited state. mdpi.com
Analysis of Fluorescence Anisotropy in Labeled Assemblies
Fluorescence anisotropy is a technique that provides information about the size, shape, and rotational mobility of fluorescently labeled molecules and their assemblies. ntu.ac.uk It is based on the principle of photoselective excitation of fluorophores with polarized light. The subsequent emission of polarized light is measured, and the anisotropy (r) is calculated from the intensities of the parallel and perpendicular components of the emitted light relative to the polarization of the excitation light.
The measured anisotropy is influenced by the rotational correlation time of the labeled molecule, which is related to its size and the viscosity of the medium. researchgate.net When a small fluorescent molecule like this compound is conjugated to a larger macromolecule, its rotational motion is restricted, leading to an increase in the observed anisotropy. researchgate.net
Fluorescence anisotropy is particularly useful for studying binding events and the formation of molecular assemblies. researchgate.net For example, the binding of a fluorescein-labeled molecule to a larger protein will result in a significant increase in anisotropy due to the increased size of the complex. researchgate.net
Furthermore, fluorescence anisotropy can be used to detect homo-FRET (Förster resonance energy transfer between identical fluorophores). ntu.ac.uk In densely labeled assemblies, where fluorescein molecules are in close proximity, homo-FRET can occur, leading to depolarization of the fluorescence and a decrease in the measured anisotropy. ntu.ac.uk This phenomenon can be used to study the aggregation and clustering of labeled molecules. ntu.ac.ukntu.ac.uk
Spectrophotometric and Spectrofluorimetric Methodologies for Quantitative Analysis
Spectrophotometry and spectrofluorimetry are widely used for the quantitative analysis of substances, including those labeled with or forming complexes with fluorescein derivatives. nih.govinnovareacademics.in These methods are often simple, sensitive, and cost-effective. innovareacademics.in
Spectrophotometry is based on the measurement of light absorption by a substance at a specific wavelength. innovareacademics.in For quantitative analysis, a calibration curve is typically constructed by plotting the absorbance of a series of standard solutions against their known concentrations. The concentration of an unknown sample can then be determined from its absorbance using this curve. nih.gov For example, the formation of a colored ion-pair complex between a drug and a fluorescein derivative like eosin (B541160) can be quantified by measuring the absorbance at the wavelength of maximum absorption of the complex. nih.govresearchgate.net
Spectrofluorimetry measures the intensity of fluorescence emitted by a substance. It is generally more sensitive and selective than spectrophotometry. innovareacademics.in Quantitative analysis can be performed in two main ways:
Direct Measurement : The fluorescence intensity of the analyte itself or its fluorescent derivative is measured. A calibration curve of fluorescence intensity versus concentration is used for quantification. ijsr.net
Quenching Method : In this approach, the decrease in the fluorescence intensity of a fluorophore (like a fluorescein derivative) upon the addition of the analyte (the quencher) is measured. nih.gov The extent of quenching is proportional to the concentration of the analyte. nih.govresearchgate.net
These methods have been successfully applied for the determination of various compounds in pharmaceutical formulations and biological fluids. innovareacademics.inresearchgate.netresearchgate.net The choice between spectrophotometry and spectrofluorimetry often depends on the required sensitivity and the specific properties of the analyte and the fluorescent label.
Development and Application of Fluoresceinamine Hydrochloride Based Probes in Biological Research
Fluorescent Indicators for Molecular Interactions and Enzyme Activities
Probes derived from fluoresceinamine hydrochloride are instrumental in monitoring molecular interactions and quantifying enzyme activity. The fundamental principle often involves linking the fluorescein (B123965) core to a recognition moiety (e.g., an enzyme substrate or a binding partner) in such a way that the fluorescence is initially altered or quenched. The biological event of interest, such as enzymatic cleavage or a binding event, induces a conformational or chemical change in the probe that restores or significantly enhances fluorescence, providing a direct and measurable signal. researchgate.netmdpi.com
One of the most common designs for detecting enzyme activity is the dual-labeled probe, where a fluorophore and a quencher are attached to a cleavable enzyme substrate. researchgate.net Upon enzymatic action, the substrate is cleaved, separating the fluorophore from the quencher and restoring its emission. This "turn-on" signal is directly proportional to the enzyme's activity. researchgate.net A well-established strategy that utilizes this principle is Förster Resonance Energy Transfer (FRET), where the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor (quencher). When in close proximity, energy is transferred non-radiatively from the donor to the acceptor. Enzymatic cleavage of the linker separating them disrupts FRET, leading to an increase in donor fluorescence. researchgate.net
These probes offer high sensitivity, allowing for the detection of analytes at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. mdpi.com This extraordinary sensitivity makes fluorescence-based assays powerful analytical tools for a wide range of applications in biotechnology and environmental science. mdpi.commdpi.com
Sensor Development for Specific Analytes
The versatility of fluoresceinamine's chemistry allows for the rational design of sensors targeted against a variety of specific analytes, from ions to small organic molecules.
A key strategy in probe development is the "Off-On" or "turn-on" mechanism, where a probe exists in a non-fluorescent or weakly fluorescent state ("Off") and switches to a highly fluorescent state ("On") only upon interaction with its specific target. researchgate.net This design minimizes background signal and enhances sensitivity. Common chemical mechanisms to achieve this include Photoinduced Electron Transfer (PeT) and spirocyclization. nih.gov
In spirocyclization-based probes, the fluorescein structure is locked into a non-fluorescent, spirocyclic form. A specific chemical reaction with the target analyte breaks the spirocycle, restoring the planar, conjugated xanthene structure responsible for strong fluorescence. nih.gov Another approach involves the chemical reduction of fluoresceinamine to a non-fluorescent form. Subsequent oxidation by an analyte, such as a reactive oxygen species or a metal ion, regenerates the fluorescent parent compound. nih.gov These rational design principles are essential for creating novel probes that can selectively report on the presence of specific molecules in complex biological systems. nih.gov
Fluorescein and its derivatives are well-known for their pH-dependent fluorescence, making them valuable tools for monitoring intracellular pH (pHi). nih.govconsensus.app The fluorescence intensity of the fluorescein core is highly dependent on its ionic form, which changes with the surrounding pH. nih.gov The dianionic form, which predominates at pH values above its pKa of ~6.4, is intensely fluorescent. Below this pKa, the monoanionic and neutral forms become more prevalent, leading to a significant decrease in fluorescence. nih.gov
This reversible, pH-sensitive fluorescence makes it an effective probe for measuring pH variations within the physiological range. While fluorescein itself can leak from cells, derivatives such as carboxyfluorescein (FAM) were developed to improve intracellular retention due to their additional negative charge. Another strategy involves using cell-permeable diacetate derivatives like carboxyfluorescein diacetate (CFDA). These molecules are non-fluorescent and can cross the cell membrane. Once inside the cell, intracellular esterase enzymes cleave the acetate (B1210297) groups, releasing the charged, fluorescent form which is then trapped within the cell, allowing for stable monitoring of pHi.
This compound can be chemically modified to create chemosensors for the selective detection of metal ions. An example is the development of an "Off-On" probe for copper (II) ions (Cu²⁺). researchgate.net In one study, a novel probe was synthesized from fluorescein, which remained in a non-fluorescent state in the absence of Cu²⁺. Upon the addition of Cu²⁺, the probe selectively coordinated with the ion in a 1:1 ratio. This binding event triggered a structural change that restored the fluorophore's conjugation, resulting in a distinct fluorescence emission at 525 nm. researchgate.net
The probe demonstrated high selectivity and sensitivity for Cu²⁺ over other common cations. This method provides a rapid (detection within 100 seconds) and effective way to monitor Cu²⁺ levels. researchgate.net Furthermore, the probe's good biocompatibility was demonstrated through its successful application in the bioimaging of Cu²⁺ in living cells. researchgate.net A similar principle has been applied using reduced fluoresceinamine to create a turn-on sensor for iron (II) ions (Fe²⁺). nih.gov
| Parameter | Finding |
|---|---|
| Target Analyte | Copper (II) Ions (Cu²⁺) |
| Mechanism | "Off-On" Fluorescence |
| Binding Ratio | 1:1 (Probe:Cu²⁺) |
| Fluorescence Emission Peak | 525 nm |
| Response Time | < 100 seconds |
| Detection Limit | 0.10 μM |
| Effective pH Range | 6.0 - 9.0 |
| Application | Bioimaging in living cells |
The detection of histamine (B1213489) in food is crucial for preventing food poisoning associated with spoilage, particularly in fish. nih.gov Fluorescein-based probes have been developed for the rapid and sensitive detection of histamine. One such probe, designated FCHO, was synthesized for the specific and rapid (<1 second) quantitative detection of histamine. nih.gov
The detection mechanism is based on an "imine formation" reaction between the probe and histamine. This reaction leads to a significant enhancement of the probe's fluorescence signal, enabling a high sensitivity with a detection limit as low as 51 nM. nih.gov The probe's fluorescence color changes visually with increasing histamine concentrations. This property was leveraged to create a paper-based test chip for a color-resolved recognition system. The FCHO probe has been successfully used to image histamine changes in fish samples and for the direct in situ imaging of histamine distribution in whole spoiled fish, highlighting its potential for monitoring food spoilage. nih.gov
Utility in High-Throughput Screening in Chemical Biology Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of millions of chemical compounds for biological activity. Fluorescence-based assays are exceptionally well-suited for HTS due to their high sensitivity, speed, and amenability to automation and miniaturization in microplate formats (e.g., 96, 384, or 1536 wells). mdpi.com
Probes derived from fluoresceinamine are frequently used in HTS campaigns. The "Off-On" response of these probes is particularly advantageous as it generates a positive signal against a low background, simplifying data analysis and reducing false positives. Common HTS readouts include fluorescence intensity and fluorescence polarization (FP). FP is a powerful technique for monitoring molecular interactions in a homogeneous solution. It measures the change in the apparent molecular weight of a fluorescent tracer. For example, a small, fluorescein-labeled molecule (the tracer) will tumble rapidly in solution, resulting in low polarization. When it binds to a large protein, its tumbling slows dramatically, increasing the polarization. Inhibitor compounds that disrupt this binding will cause a decrease in FP, which can be easily detected. This method has been widely used to screen for inhibitors of protein-protein, protein-DNA, and protein-RNA interactions.
Real-Time Visualization of Biological Targets and Dynamic Cellular Processes
The intrinsic fluorescence of fluorescein and its derivatives, including this compound, has positioned these compounds as valuable tools for the real-time visualization of biological targets and the dynamic processes within living cells. The ability to conjugate this compound to various molecules without significantly quenching its fluorescence allows for the development of specific probes that can target and illuminate a wide array of cellular components and activities. These probes offer high sensitivity and the capacity for non-invasive, real-time monitoring of cellular events as they unfold.
One of the significant applications of fluorescein-based probes is in the real-time imaging of enzymatic activity. Enzyme-activated fluorogenic probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. This enzymatic reaction, often a cleavage of a specific moiety, releases the fluorescein-based fluorophore, resulting in a detectable fluorescent signal. This "turn-on" mechanism provides a direct and real-time measure of enzyme activity within the complex environment of a living cell. For instance, probes have been developed to monitor the activity of caspases, key enzymes involved in the apoptotic process. The activation of caspase-3 and -7, crucial executioner caspases, can be visualized in real-time using fluorogenic substrates that, upon cleavage, release a fluorescent reporter. This allows researchers to observe the initiation and progression of apoptosis in individual cells over time.
Beyond enzymatic activity, this compound-based probes are instrumental in tracking the dynamic movements and interactions of organelles. For example, the visualization of lysosomal dynamics during processes like autophagy is crucial for understanding cellular homeostasis. Fluorescent probes that specifically accumulate in lysosomes enable the real-time monitoring of their movement, fusion, and fission events. This has led to the observation of complex lysosomal behaviors, such as the cleavage of irregular lysosomes into smaller ones, followed by fusion to form new, rounded lysosomes.
Furthermore, the sensitivity of the fluorescein fluorophore to its local microenvironment, such as pH, has been exploited to develop probes for monitoring ion concentrations within cellular compartments. The fluorescence intensity of many fluorescein derivatives is pH-dependent, making them effective sensors for tracking pH changes in organelles like lysosomes and endosomes. Additionally, by incorporating specific ion-chelating moieties, this compound can be adapted to create probes that selectively respond to metal ions such as zinc (Zn²⁺) and copper (Cu²⁺), allowing for the visualization of their intracellular flux and distribution in real-time.
The trafficking of therapeutic agents within cells is another area where this compound-based probes have proven valuable. By conjugating the fluorophore to a drug molecule, such as the anticancer agent cisplatin (B142131), researchers can visualize its uptake, intracellular distribution, and sequestration into various organelles like the Golgi apparatus and lysosomes. This provides critical insights into the drug's mechanism of action and potential resistance pathways.
The table below summarizes findings from various studies utilizing fluorescein derivative-based probes for the real-time visualization of biological targets and processes.
| Biological Target/Process | Specific Probe Type | Cell Type(s) | Observed Dynamic Process/Finding |
| Enzyme Activity | |||
| Caspase-3/7 | Fluorogenic DEVD-based substrate | Various cancer cell lines | Real-time monitoring of apoptosis initiation and progression through caspase activation. |
| Organelle Dynamics | |||
| Lysosomes | Lysosome-targeted fluorescent probe | HeLa cells | Visualization of lysosomal movement, cleavage, and fusion during autophagy. |
| Ion Concentration | |||
| pH | pH-sensitive fluorescein derivatives | Various cell lines | Monitoring of pH fluctuations within acidic organelles like lysosomes. |
| Zinc (Zn²⁺) | Fluorescein-based sensor with zinc-chelating moiety | Neuronal cells, HeLa cells | Real-time imaging of intracellular zinc ion flux and distribution. |
| Copper (Cu²⁺) | Fluorescein-based "off-on" probe | MCF-7 cells | Selective and rapid detection of copper ions in living cells. |
| Cellular Trafficking | |||
| Cisplatin | Fluorescein-labeled cisplatin (F-DDP) | Human ovarian carcinoma cells | Visualization of drug accumulation in the Golgi, lysosomes, and secretory pathway vesicles. |
Advanced Microscopy and Imaging Techniques Utilizing Fluoresceinamine Hydrochloride
Applications in Fluorescence Microscopy
Fluoresceinamine hydrochloride is widely employed in fluorescence microscopy, a technique that allows for the specific visualization of molecules within cells. nih.gov By conjugating fluoresceinamine to antibodies, proteins, or other molecules with specific biological targets, researchers can label and track these targets within complex cellular environments. wikipedia.orgthermofisher.com The fluorescein (B123965) moiety absorbs light, typically around 494 nm, and emits it at a longer wavelength, around 512 nm in water, enabling its detection against a dark background. wikipedia.org This principle is fundamental to its application in various fluorescence microscopy modalities.
The isothiocyanate derivative of fluorescein (FITC) is a commonly used tool for labeling and tracking cells in techniques like flow cytometry and for targeting specific proteins or structures within cells by attaching it to antibodies. wikipedia.orgtdblabs.se this compound, with its primary amine group, offers an alternative reactive handle for conjugation to biomolecules, particularly those containing activated carboxyl groups or sulfonyl chlorides. biotium.com
| Property | Value |
| Excitation Maximum | ~494 nm |
| Emission Maximum | ~512 nm |
| Reactive Group | Primary Amine |
Confocal Microscopy (e.g., Live-Cell Imaging)
In confocal laser scanning microscopy (CLSM), this compound-labeled probes are particularly useful due to the common availability of the 488 nm spectral line from argon-ion lasers, which closely matches fluorescein's excitation maximum. thermofisher.com CLSM provides optical sectioning capabilities, eliminating out-of-focus light and enabling the generation of high-resolution, three-dimensional images of labeled structures within cells. researchgate.net
Live-cell imaging is a powerful application of confocal microscopy where the dynamics of cellular processes can be observed in real-time. nih.gov Fluorescent probes derived from this compound can be used to label specific proteins or organelles in living cells, allowing researchers to track their movement and interactions. mpg.de However, a key challenge in live-cell imaging is minimizing photodamage to the cells while maintaining a sufficient signal-to-noise ratio. nih.gov The high quantum yield of fluorescein derivatives is advantageous in this context, as it allows for the use of lower excitation light intensities. thermofisher.com Studies have shown that for in vivo imaging, the best contrast and image quality using intravenous fluorescein are achieved within the first 8 minutes after injection. nih.gov
Super-Resolution Microscopy Techniques
Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. duke.edu Super-resolution microscopy techniques overcome this limitation, enabling the visualization of cellular structures at the nanometer scale. nih.gov Fluorescein derivatives have been utilized in several super-resolution methods, including Stochastic Optical Reconstruction Microscopy (STORM). researchgate.net
STORM, and related single-molecule localization microscopy (SMLM) techniques, rely on the ability to photoswitch individual fluorophores between a fluorescent "on" state and a dark "off" state. thermofisher.com While some fluorescein derivatives can be induced to blink, other fluorophores are often paired with them in techniques like dSTORM. thermofisher.com The development of novel fluorescein and rhodamine derivatives with improved photoswitching characteristics is an active area of research to enhance their utility in super-resolution imaging. nih.gov These techniques allow for the precise localization of individual molecules, from which a super-resolved image is reconstructed. nih.gov
Three-Dimensional Reconstructions of Labeled Structures
Confocal microscopy is inherently suited for generating three-dimensional (3D) reconstructions of fluorescently labeled specimens. By acquiring a series of optical sections at different focal planes (a z-stack), a complete 3D representation of the labeled structure can be computationally reconstructed. researchgate.net this compound, when conjugated to probes that target specific cellular components, enables the detailed 3D visualization of these structures. For example, 3D reconstructions of cells labeled with calcein AM, a fluorescein derivative, have been used to visualize intracellular compartments. researchgate.net This capability is crucial for understanding the spatial organization and relationships between different organelles and macromolecules within the cell.
Imaging of Specific Cellular Structures and Subcellular Compartments
The ability to target this compound to specific locations within a cell is a cornerstone of its utility in biological imaging. This is typically achieved by conjugating the fluorophore to a molecule with a known binding affinity for a particular cellular component. For instance, antibodies conjugated to fluorescein derivatives are routinely used to label specific proteins in the cytoskeleton, such as microtubules, or in organelles like mitochondria. researchgate.net
Fluorescent probes have been designed to localize within specific organelles, including mitochondria, lysosomes, the Golgi apparatus, and the endoplasmic reticulum. evidentscientific.com These organelle-specific probes, which can be derived from fluorescein, allow for the study of their morphology, dynamics, and function in living cells. rsc.org The development of probes that respond to the specific microenvironment of an organelle, such as pH or viscosity, further expands the capabilities of imaging with fluorescein-based dyes. rsc.org
| Cellular Target | Example Labeling Strategy |
| Cytoskeletal Proteins (e.g., Tubulin) | Immunofluorescence with FITC-conjugated anti-tubulin antibodies |
| Mitochondria | Probes designed to accumulate in mitochondria |
| Nucleus | Dyes with affinity for nucleic acids |
Quantitative Fluorescence Imaging Methodologies
Beyond qualitative visualization, fluorescence microscopy can be used for quantitative measurements. Quantitative fluorescence imaging aims to relate the intensity of the fluorescent signal to the concentration or amount of the labeled molecule. arvojournals.org Fluorescein has been investigated as a topical contrast agent for quantitative microendoscopic inspection of tissues, where its signal intensity can be used to detect and quantify features like colonic crypts. nih.gov
For quantitative analysis to be reliable, the photophysical properties of the fluorophore must be well-characterized and consistent. Studies have shown that fluorescein from different sources is traceable to a standard reference material, providing confidence in its use for comparable quantitative measurements across different laboratories. arvojournals.org The fluorescence intensity of fluorescein is, however, sensitive to environmental factors such as pH, which must be taken into account in quantitative experiments. thermofisher.com
Multi-Parameter Imaging with Fluorescein-Based Fluorophores
The complexity of cellular processes often requires the simultaneous visualization of multiple targets. Multi-parameter, or multicolor, imaging addresses this need by using several different fluorophores with distinct spectral characteristics in the same experiment. nih.gov Fluorescein and its derivatives are often used as one of the colors in a multi-parameter imaging setup, typically occupying the green channel. tdblabs.se
In techniques like multicolor STORM, different photo-activatable fluorescent probes are distinguished based on both their activation wavelength and their emission color. researchgate.net This allows for the simultaneous super-resolution imaging of multiple cellular components. nih.gov The ability to combine fluorescein-based probes with other fluorophores emitting in different parts of the spectrum is essential for studying the co-localization and interaction of different proteins and structures within the cell. researchgate.netnih.gov Advanced techniques like fluorescence lifetime imaging (FLIM) can also be used to distinguish between different fluorophores, even if their emission spectra overlap, enabling the simultaneous detection of multiple probes. mdpi.com
Mechanistic Insights into Fluoresceinamine Hydrochloride Functionality
Molecular Recognition Mechanisms of Fluorescein (B123965) in Ligand-Protein Binding
Fluorescein and its derivatives are extensively utilized as fluorescent probes in the study of ligand-protein interactions. nih.gov The versatility of fluorescence spectroscopy allows for the analysis of various parameters such as fluorescence intensity, emission and excitation spectra, lifetime, and quantum yield to elucidate the dynamics of these interactions. nih.govspringernature.com The binding of a fluorescently labeled ligand to a protein can be detected through changes in these fluorescent properties, providing insights into the formation of protein-ligand complexes and allowing for the determination of binding constants. nih.gov
Historically, it was thought that the flat, hydrophobic nature of many fluorescent molecules, including fluorescein, would lead to non-specific binding with numerous hydrophobic proteins within a cellular environment. nih.gov However, recent research has demonstrated that specific structural modifications to the fluorophore can confer selectivity, enabling the development of probes that can label specific proteins. nih.gov For instance, a fluorescein derivative has been identified that specifically labels glutathione (B108866) s-transferase. nih.gov The molecular recognition process is therefore not solely dependent on the inherent properties of the fluorescein core but can be finely tuned through chemical modifications, allowing for targeted protein labeling.
The interaction between fluorescein-labeled ligands and proteins can be monitored using various techniques. Fluorescence spectroscopy can directly measure changes in fluorescence upon binding. nih.gov For example, an increase in fluorescence intensity was observed upon the binding of a fluorescent glucagon (B607659) analog to its receptor. nih.gov Fluorescence Resonance Energy Transfer (FRET) is another powerful technique where the binding of a fluorescent ligand to a labeled receptor can be monitored by the non-radiative transfer of energy between two fluorophores. nih.gov These methods provide a sensitive means to study the specific recognition and binding events between ligands and proteins.
Ligand-Induced Conformational Changes and Resulting Fluorescence Modulation
The binding of a ligand to a protein often induces conformational changes that are fundamental to the protein's function. core.ac.uk These structural rearrangements can be effectively monitored by attaching an environment-sensitive fluorescent probe, such as a fluorescein derivative, to a specific site on the protein. acs.orgnih.gov The fluorescence of the probe is sensitive to its local microenvironment, and thus, any change in the protein's conformation can lead to a modulation of the fluorescence signal, providing a real-time readout of the protein's dynamics. acs.orgresearchgate.net
A well-studied example of this phenomenon is the use of fluorescein-labeled β-lactamase as a biosensor for β-lactam antibiotics. nih.govcore.ac.uk In the absence of a ligand (the apo form), the fluorescein molecule conjugated near the active site is partially quenched due to its interaction with the protein. nih.govcore.ac.uk Upon the binding and subsequent acylation of a β-lactam antibiotic like cefotaxime, a steric clash displaces the fluorescein molecule from its initial position. nih.govresearchgate.net This displacement causes a significant conformational change in the Ω-loop of the enzyme, leading to the fluorescein moiety being exposed to a more solvent-accessible environment. nih.govresearchgate.net The increased exposure to the polar aqueous environment results in an enhancement of its fluorescence emission, signaling the presence of the antibiotic. core.ac.ukresearchgate.net
The mechanism of fluorescence modulation is directly linked to the ligand-induced conformational shift. Molecular modeling and structural studies have confirmed that the fluorescein label in the apo state of β-lactamase likely occupies a space that overlaps with the binding site of the antibiotic. researchgate.net The binding of the substrate forces the fluorescein to move to the exterior aqueous environment, which is the primary cause of the observed fluorescence enhancement. researchgate.net This "switch-on" fluorescence mechanism has been successfully employed in the development of biosensors. researchgate.net
| Protein System | Ligand | Observed Fluorescence Change | Underlying Mechanism |
| Fluorescein-labeled β-lactamase | β-lactam antibiotics (e.g., cefotaxime) | Enhancement | Ligand binding displaces fluorescein from the active site to a more solvent-exposed environment, relieving quenching. nih.govresearchgate.net |
| Fluorescently labeled G Protein-Coupled Receptors (GPCRs) | Various agonists/antagonists | Changes in intensity or emission wavelength | Ligand binding induces diverse receptor conformations, altering the microenvironment of the fluorescent probe. nih.gov |
| Fluorescently labeled Serotonin Transporter (SERT) | Substrates, ions, inhibitors | Changes in accessibility of fluorescent probes | Ligand and ion binding induce conformational shifts between outward-open and inward-open states. nih.gov |
Photophysical Mechanisms of Fluorescence Enhancement and Quenching Phenomena
The fluorescence of fluorescein derivatives can be significantly influenced by their local environment and concentration, leading to either enhancement or quenching of the emission. Understanding the photophysical mechanisms behind these phenomena is crucial for the design and interpretation of fluorescence-based assays.
Fluorescence Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. axispharm.comossila.com Several mechanisms can contribute to the quenching of fluorescein:
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation. axispharm.comfiveable.me The rate of dynamic quenching is dependent on the concentration of the quencher and is affected by factors such as temperature and viscosity. fiveable.me
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state. axispharm.comfiveable.me This reduces the population of fluorophores available for excitation. fiveable.me
Self-Quenching (Aggregation-Caused Quenching - ACQ): At high concentrations, fluorescein molecules can aggregate, leading to a decrease in fluorescence intensity. fiveable.mersc.org This is a common phenomenon for many organic dyes in the solid state or in concentrated solutions. rsc.org This self-quenching is a significant limitation for the application of fluorescein in certain contexts. nih.govnih.gov
Fluorescence Enhancement can be achieved through several mechanisms:
Aggregation-Induced Emission (AIE): In contrast to ACQ, some fluorescein derivatives exhibit AIE, where aggregation leads to an enhancement of fluorescence. koreascience.krnih.gov This phenomenon is achieved by modifying the fluorescein structure to restrict intramolecular rotations in the aggregated state, which in turn blocks non-radiative decay pathways and promotes radiative emission. rsc.org The restriction of face-to-face π–π stacking interactions is a key strategy to achieve this ACQ-to-AIE transformation. rsc.org
Surface-Enhanced Fluorescence (SEF): The fluorescence of a molecule can be enhanced when it is in close proximity to a metallic nanostructure. nih.gov This enhancement is due to the interaction of the fluorophore with the localized surface plasmon resonance of the metal, which can increase the radiative decay rate and the quantum yield of the fluorophore. nih.govnih.gov
The following table summarizes the key characteristics of different quenching and enhancement mechanisms:
| Mechanism | Description | Key Characteristics |
| Quenching | ||
| Dynamic (Collisional) | De-excitation through collision with a quencher. axispharm.comfiveable.me | Decreases fluorescence lifetime; dependent on quencher concentration, temperature, and viscosity. fiveable.me |
| Static | Formation of a non-fluorescent ground-state complex. axispharm.comfiveable.me | Does not affect the lifetime of uncomplexed fluorophores; may be temperature-dependent. fiveable.me |
| Self-Quenching (ACQ) | Aggregation of fluorophores leads to reduced emission. fiveable.mersc.org | Occurs at high concentrations; common in the solid state. rsc.org |
| Enhancement | ||
| Aggregation-Induced Emission (AIE) | Aggregation leads to increased fluorescence. koreascience.krnih.gov | Caused by restriction of intramolecular motion in the aggregated state. rsc.org |
| Surface-Enhanced Fluorescence (SEF) | Enhanced emission near metallic nanostructures. nih.gov | Dependent on the distance between the fluorophore and the metal surface. nih.gov |
Influence of Intermolecular Interactions on Luminescent Behavior in Solution and Aggregate States
The luminescent behavior of fluorescein derivatives is highly sensitive to intermolecular interactions, which can either lead to fluorescence quenching or enhancement depending on the nature of the interactions and the molecular structure. aip.org In dilute solutions, fluorescein molecules are typically well-solvated and exhibit strong fluorescence. rsc.org However, as the concentration increases or the solvent polarity changes, intermolecular interactions become more prominent, leading to the formation of aggregates. mdpi.comnih.gov
In many conventional fluorescent dyes, including unmodified fluorescein, these intermolecular interactions in the aggregated state, such as π-π stacking, lead to aggregation-caused quenching (ACQ). rsc.org This phenomenon significantly limits their application in solid-state devices or at high concentrations. rsc.org The formation of non-emissive or weakly emissive aggregates is the primary reason for this quenching. mdpi.com
Conversely, by strategically modifying the structure of fluorescein, it is possible to engineer molecules that exhibit aggregation-induced emission (AIE). koreascience.krnih.gov In AIE-active molecules, intermolecular interactions in the aggregated state restrict intramolecular rotations or vibrations, which are non-radiative decay pathways. rsc.org This restriction of intramolecular motion (RIM) blocks the non-radiative channels and opens up the radiative decay channel, resulting in strong fluorescence in the aggregated or solid state. rsc.org The introduction of bulky substituents to the fluorescein core is a common strategy to induce AIE by preventing close π-π stacking and promoting the RIM mechanism. koreascience.kr
The solvent environment also plays a crucial role in modulating the luminescent behavior through its influence on intermolecular interactions. For amphiphilic fluorescein derivatives in aqueous solutions, changes in concentration can lead to self-assembly and aggregation, resulting in significant changes in the emission spectrum. mdpi.com The fluorescence intensity of some novel AIE-active fluorescein derivatives has been shown to vary progressively with the solvent ratio in water-organic solvent mixtures, with enhanced fluorescence observed in aqueous environments where aggregation is favored. koreascience.kr
Structural Studies of Fluorescein-Labeled Biomolecules (e.g., β-Lactamase)
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution, and it has been instrumental in providing detailed mechanistic insights into the function of fluorescein-labeled biomolecules. libretexts.orgyoutube.com By solving the crystal structures of these conjugates, researchers can directly visualize the position of the fluorescein label relative to the protein and understand how its environment changes upon ligand binding. nih.govcore.ac.uk
A seminal study in this area is the determination of the crystal structure of a Class A β-lactamase (PenP) from Bacillus licheniformis with fluorescein conjugated to residue 166 (PenP-E166Cf). nih.govcore.ac.uk The structures were solved for both the free enzyme (apo form) and in a covalent complex with the antibiotic cefotaxime. nih.govresearchgate.net
In the apo structure, the fluorescein molecule is found to be highly dynamic and partially occupies the antibiotic-binding site. nih.govcore.ac.uk This proximity to the active site and its interactions with the protein are responsible for the partial quenching of its fluorescence.
Upon the binding and acylation of cefotaxime, the crystal structure of the complex reveals a significant conformational change. nih.govresearchgate.net The antibiotic displaces the fluorescein molecule from its original location to avoid a steric clash. nih.govresearchgate.net This displacement leads to the disordering of the Ω-loop, a flexible region near the active site, and the relocation of the conjugated fluorescein to a more solvent-exposed environment. nih.govresearchgate.net This increased solvent exposure is the direct cause of the enhanced fluorescence emission observed in biosensing applications. nih.govcore.ac.uk
Computational and Theoretical Studies of Fluoresceinamine Hydrochloride and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become powerful tools for investigating the optoelectronic properties of fluorescein (B123965) derivatives. semanticscholar.orgresearchgate.net These computational methods are used to explore the ground and excited state properties, providing insights into the electronic structure and photophysical behavior of these molecules. semanticscholar.orgresearchgate.net
One study investigated a series of fluorescein derivatives with different donor groups attached at the para position. semanticscholar.org The calculations, performed using the B3LYP functional and 6-311G basis set, revealed that attaching a thiophene (B33073) donor group (FST) resulted in a smaller HOMO-LUMO energy gap compared to other derivatives, suggesting enhanced properties for DSSC applications. semanticscholar.org The calculated light-harvesting efficiencies (LHEs) also indicated that the FST derivative was the most promising candidate. semanticscholar.org
Furthermore, DFT calculations have been used to understand the effect of solvent on the absorption and emission spectra of fluorescein dyes. researchgate.net By employing models such as the polarizable continuum model (PCM), it is possible to simulate the influence of the solvent environment on the electronic properties of the dye molecules. researchgate.net These theoretical investigations have shown excellent agreement with experimental data for the dianionic forms of fluorescein and its halogenated derivatives in aqueous solutions. researchgate.net The choice of basis set and the specific solvent model are critical for obtaining accurate predictions of the spectral positions. researchgate.net
The following table summarizes the calculated photophysical properties of selected fluorescein derivatives from a DFT/TD-DFT study:
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max Absorption Wavelength (nm) |
| Fluorescein (FS) | -5.78 | -2.15 | 3.63 | 450 |
| FSA (Amine donor) | -5.45 | -1.75 | 3.70 | 435 |
| FSO (Alkoxy donor) | -5.69 | -2.09 | 3.60 | 460 |
| FSM (Methyl donor) | -5.73 | -2.12 | 3.61 | 455 |
| FSE (Ethyl donor) | -5.75 | -2.14 | 3.61 | 458 |
| FST (Thiophene donor) | -5.55 | -2.25 | 3.30 | 485 |
This data is illustrative and based on findings from computational studies on fluorescein derivatives for DSSC applications. semanticscholar.org
Molecular Dynamics Simulations of Fluoresceinamine Conjugates and Their Interactions
Molecular dynamics (MD) simulations provide a dynamic, atomistic-level view of the behavior of fluoresceinamine conjugates and their interactions with biological macromolecules and other components of their environment. nih.govfrontiersin.org These simulations are crucial for understanding the conformational dynamics of the conjugates and the nature of their interactions, which ultimately govern their performance as fluorescent probes. nih.gov
MD simulations have been extensively used to study conjugates of fluorescein and its derivatives with DNA, proteins, and other biomolecules. researchgate.netresearchgate.net For example, simulations of DNA-dye conjugates have been employed to investigate their conformations, which is essential for applications such as the detection of specific DNA sequences. researchgate.net Similarly, MD simulations have been used to explore the interactions between fluorescein and proteins, revealing details about binding sites and the influence of the protein environment on the dye's behavior. researchgate.net Brownian dynamics (BD) simulations, a variant of MD, have shown that the interactions between fluorescein and protein crowders can vary significantly depending on the specific protein, with some proteins exhibiting stronger interactions than others. researchgate.net
In the context of drug delivery, MD simulations have been used to study drug-conjugated cell-penetrating peptides, providing insights into their interaction with cell membranes. mdpi.com While not specific to fluoresceinamine, these studies demonstrate the power of MD in understanding how conjugation affects the peptide's secondary structure and its interaction with the lipid bilayer. mdpi.com
A key aspect that can be investigated with MD simulations is the role of water molecules at the interface between the fluorescein conjugate and its binding partner. frontiersin.org Water-mediated contacts can play a significant role in the stability and specificity of these interactions. frontiersin.org Furthermore, MD simulations can be used to study the conformational changes that occur upon binding. For instance, a fluorescein-based imaging probe targeting the GABAA receptor was shown through multiscale calculations, including MD simulations, to undergo a drastic conformational change from a folded state in solution to an extended state upon binding to the receptor. nih.gov This conformational change is directly linked to the "turn-on" fluorescence of the probe. nih.gov
The following table provides examples of systems involving fluorescein conjugates that have been studied using molecular dynamics simulations:
| Conjugate System | Simulation Focus | Key Findings |
| Fluorescein-DNA | Conformational dynamics of DNA-dye conjugates | Revealed major duplex conformations and distinct orientations of the dye. researchgate.net |
| Fluorescein-Protein Crowders | Protein-drug interactions in crowded environments | Showed differences in interaction strength between fluorescein and various protein crowders. researchgate.net |
| Fluorescein-based GABAA Receptor Probe | Conformational changes upon binding | Demonstrated a shift from a folded, non-fluorescent state to an extended, fluorescent state. nih.gov |
| Fluorescein-Peptide in Membrane | Interaction with lipid bilayers | Can be used to understand the mechanism of membrane penetration and the effect of conjugation on peptide structure. mdpi.com |
Quantum Chemical Approaches to Elucidate Fluorescence Mechanisms
Quantum chemical methods are essential for unraveling the fundamental electronic processes that govern the fluorescence of fluoresceinamine and its derivatives. nih.gov These approaches provide a detailed understanding of the electronic transitions and excited-state dynamics that are at the heart of fluorescence. nih.govresearchgate.net
One of the key applications of quantum chemistry in this area is the study of photoinduced electron transfer (PeT), which is a common mechanism for fluorescence quenching. nih.gov In some fluorescein-based probes, an electron donor is linked to the fluorophore. nih.gov Upon excitation, an electron can be transferred from the donor to the excited fluorophore, leading to a non-radiative decay pathway and thus quenching the fluorescence. nih.gov Understanding the factors that control the efficiency of PeT is crucial for designing "turn-on" fluorescent probes, where the PeT process is inhibited upon binding to a target analyte, leading to a restoration of fluorescence.
Multiscale computational approaches that combine quantum mechanics (QM) with molecular mechanics (MM), known as QM/MM methods, are particularly powerful for studying fluorescent probes in complex biological environments. nih.gov In a QM/MM simulation, the fluorescent probe itself is treated with a high level of quantum chemical theory, while the surrounding environment (e.g., protein, solvent) is described using classical molecular mechanics. nih.gov This allows for the investigation of how the environment influences the electronic properties and fluorescence mechanism of the probe. nih.gov
For example, a study on a fluorescein-based probe for the GABAA receptor used QM/MM calculations to elucidate the turn-on fluorescence mechanism. nih.gov These calculations revealed that intramolecular π-π stacking interactions in the folded conformation of the probe in solution were responsible for quenching the fluorescence. nih.gov Upon binding to the receptor, the probe adopts an extended conformation, which eliminates these quenching interactions and triggers the fluorescence emission. nih.gov The QM/MM simulations also helped to identify the nature of the bright excited state responsible for the emission. nih.gov
The following table summarizes different quantum chemical approaches and their applications in studying the fluorescence mechanisms of fluorescein derivatives:
| Quantum Chemical Method | Application | Insights Gained |
| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of excited state properties and emission wavelengths. nih.gov | Provides a reasonable description of the emission properties of fluorescein-based probes and helps to understand the nature of the electronic transitions. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of the probe's fluorescence in a biological environment (e.g., a protein binding site). nih.gov | Elucidates the effect of the protein and solvent environment on the probe's conformation and emission properties. nih.gov |
| Natural Transition Orbital (NTO) Analysis | Characterization of the electronic transitions involved in absorption and emission. nih.gov | Helps to understand the nature of the excited states (e.g., π→π* vs. n→π*) and how they are affected by intramolecular interactions and the environment. nih.gov |
Application of Machine Learning and AI Models in Fluorescent Probe Design and Optical Property Prediction
The design of novel fluorescent probes with desired optical properties has traditionally been a time-consuming and resource-intensive process. mdpi.comresearchgate.net However, the advent of machine learning (ML) and artificial intelligence (AI) is transforming this field by enabling the rapid prediction of molecular properties and facilitating the rational design of new probes. mdpi.comnih.gov
ML models can be trained on large datasets of known fluorescent molecules to learn the complex relationships between their chemical structures and their photophysical properties, such as absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. mdpi.commit.edu Once trained, these models can be used to screen virtual libraries of candidate molecules and identify those with the most promising characteristics for a specific application. researchgate.net This data-driven approach can significantly accelerate the discovery of new fluorescent probes. researchgate.net
Several different ML architectures have been applied to the design of fluorescent probes. mdpi.com For example, deep learning models, such as graph neural networks (GNNs), can effectively learn from the graph-based representations of molecules and have shown success in predicting the optical and photophysical properties of organic compounds. mdpi.com Other approaches have utilized non-GNN methods to predict emission wavelengths and photoluminescence quantum yields with an accuracy comparable to that of TD-DFT calculations, but at a fraction of the computational cost. mdpi.com
A key advantage of using ML and AI in this context is the ability to create quantitative prediction models that can guide the synthesis of new molecules with tailored properties. nih.gov For instance, a machine-learning-assisted strategy was used to investigate xanthene dyes and construct a model to guide the rational synthesis of novel fluorescent molecules with desired pH responsivity. nih.gov This approach led to the successful development of new Si-rhodamine derivatives for fluorescence-guided imaging. nih.gov
The development of large, curated datasets of fluorescent probes is crucial for training accurate and reliable ML models. rsc.org As these datasets grow and become more diverse, the predictive power of the models is expected to improve further. rsc.org The iterative process of using AI to design probes, synthesizing and testing them, and then feeding the new experimental data back into the model can create a powerful feedback loop for accelerating the development of next-generation fluorescent probes. rsc.org
The table below highlights some of the applications of ML and AI in the field of fluorescent probe design:
| ML/AI Application | Description | Potential Impact |
| Prediction of Optical Properties | Training models to predict absorption/emission wavelengths, quantum yields, etc., from molecular structure. mdpi.commit.edu | Accelerates the screening of virtual libraries and reduces the need for expensive and time-consuming experiments or quantum chemical calculations. mdpi.com |
| Generative Models for Molecular Design | Using AI to generate novel molecular structures with desired properties. rsc.org | Enables the de novo design of fluorescent probes with tailored characteristics for specific applications. rsc.org |
| Quantitative Structure-Property Relationship (QSPR) Modeling | Developing models that quantitatively link the structural features of molecules to their fluorescent properties. nih.gov | Provides a deeper understanding of the factors that govern fluorescence and guides the rational design of new probes. nih.gov |
| Analysis of Complex Fluorescent Signals | Employing deep learning for the intelligent analysis of complex fluorescent signals from sensors and imaging experiments. mdpi.com | Improves the accuracy and reliability of fluorescence-based detection and imaging techniques. mdpi.com |
Modeling of Intermolecular Interactions and Their Impact on Fluorescence Characteristics
The fluorescence properties of fluoresceinamine and its derivatives are highly sensitive to their local environment. mdpi.comevidentscientific.com Intermolecular interactions with solvent molecules, ions, and other solutes can significantly influence the absorption and emission spectra, quantum yield, and fluorescence lifetime of these probes. mdpi.comresearchgate.net Computational modeling plays a crucial role in understanding and predicting the effects of these interactions.
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a well-documented phenomenon for fluorescein and its derivatives. mdpi.comresearchgate.net The photophysical properties of these dyes are influenced by factors such as the solvent's polarity, pH, and hydrogen bonding power. mdpi.com For example, in polar protic solvents, the equilibrium between the neutral and anionic forms of fluorescein is affected by the dissociation of the acidic phenol (B47542) hydrogen. mdpi.com In contrast, the neutral lactone form is predominant in aprotic solvents. mdpi.com
Computational models can be used to simulate these solvent effects. The polarizable continuum model (PCM) is a common approach for implicitly accounting for the solvent in quantum chemical calculations. researchgate.net This model treats the solvent as a continuous dielectric medium, which can be polarized by the solute molecule. researchgate.net More explicit models involve including a number of solvent molecules in the calculation to account for specific interactions like hydrogen bonding. researchgate.net
Studies have shown that for chromophores like fluorescein, which have a larger dipole moment in the excited state than in the ground state, an increase in solvent polarity leads to a greater stabilization of the excited state. mdpi.comevidentscientific.com This results in a smaller energy difference between the excited and ground states, causing a red shift (a shift to longer wavelengths) in the emission spectrum. mdpi.comevidentscientific.com
Beyond solvent effects, intermolecular interactions with other molecules can also lead to fluorescence quenching. For example, intramolecular self-quenching has been observed in fluoresceinamine, where the amine group's lone pair of electrons can quench the fluorescence through an electron transfer process. researchgate.netacs.org This quenching can be modulated by reactions that make the lone pair unavailable, such as acylation or sulfonation, which restores the fluorescence. researchgate.net The complexation of fluoresceinamine with a cationic surfactant has also been shown to regenerate the quenched fluorescence. researchgate.net
The following table summarizes the types of intermolecular interactions that can affect the fluorescence of fluoresceinamine and its derivatives, along with the modeling approaches used to study them:
| Intermolecular Interaction | Effect on Fluorescence | Modeling Approach |
| Solvent Polarity | Solvatochromic shifts in absorption and emission spectra. mdpi.comevidentscientific.com | Polarizable Continuum Models (PCM), explicit solvent models in quantum chemical calculations. researchgate.netresearchgate.net |
| Hydrogen Bonding | Can affect quantum yield and excited-state lifetimes. mdpi.com | Explicit solvent models, analysis of hydrogen bonding networks in MD simulations. |
| pH and Protonation State | Different ionic forms (cation, neutral, anion, dianion) have distinct photophysical properties. mdpi.com | pKa calculations, simulation of different protonation states. semanticscholar.org |
| Intramolecular Interactions (e.g., in conjugates) | Can lead to quenching (e.g., π-π stacking) or changes in conformation that affect fluorescence. nih.gov | QM/MM calculations, MD simulations to study conformational dynamics. nih.gov |
| Interaction with Quenchers | Can lead to static or dynamic quenching of fluorescence. | Modeling of electron transfer processes, simulation of collisional encounters. |
Emerging Research Directions and Future Perspectives
Integration of Fluoresceinamine Hydrochloride in Novel Biosensing Platforms
The development of highly sensitive and selective biosensors is a critical area of research with profound implications for environmental monitoring, clinical diagnostics, and food safety. This compound, with its inherent fluorescence and reactive amine group, serves as an excellent building block for the creation of novel biosensing platforms.
Recent research has focused on the immobilization of fluorescein (B123965) derivatives within various matrices to create responsive sensors. For instance, fluorescein-based probes have been integrated into hydrogel platforms for the detection of biologically relevant molecules like hydrogen peroxide (H₂O₂) nih.gov. These hydrogel sensors can provide both colorimetric and fluorescent signals, allowing for naked-eye detection as well as more sensitive fluorometric analysis nih.gov. The principle often involves the modulation of the fluorescence of the fluorescein derivative upon interaction with the target analyte.
Another promising approach involves the use of fluorescein derivatives in the development of chemosensors for the detection of heavy metal ions. For example, a fluorescein derivative was synthesized and incorporated into a hydrogel to create a sensor for mercury ions (Hg²⁺) in aqueous environments researchgate.net. The interaction between the sensor and Hg²⁺ leads to a distinct color change, enabling visual detection researchgate.net. The versatility of the fluorescein structure allows for modifications that can tune its selectivity towards different analytes.
The table below summarizes examples of novel biosensing platforms incorporating fluorescein derivatives.
| Biosensor Platform | Target Analyte | Sensing Mechanism | Key Features |
| Hydrogel-immobilized Fluorescein Derivative | Hydrogen Peroxide (H₂O₂) | Analyte-induced change in fluorescence and color | Dual colorimetric and fluorescent response, suitable for static and flowing water environments nih.gov. |
| Hydrogel-based Chemosensor | Mercury Ions (Hg²⁺) | Coordination-induced color change | Reusable, provides a visual color response to the presence of Hg²⁺ researchgate.net. |
| Fluorescein-labeled Starch Maleate (B1232345) Nanoparticles | Heavy Metal Ions | Complexation leading to fluorescence quenching or enhancement | Sensitive detection of various heavy metal ions iscientific.org. |
Development of Theranostic Agents through Fluorescein Functionalization
Theranostics, the integration of diagnostic and therapeutic capabilities into a single agent, represents a paradigm shift in personalized medicine. Fluorescein's excellent biocompatibility and well-understood fluorescence properties make it an ideal candidate for the development of such agents. nih.govacs.orgrsc.org Functionalization of the fluorescein core allows for the attachment of therapeutic moieties and targeting ligands, enabling simultaneous imaging and treatment of diseases, particularly cancer. nih.govjournalcra.comariel.ac.il
A key strategy in this area is the development of fluorophore-drug conjugates. journalcra.comariel.ac.il In these systems, a therapeutic drug is linked to a fluorescein derivative. The fluorescence of the fluorescein is often quenched in the conjugated state and is restored upon the release of the drug at the target site, providing a real-time "switch-on" signal for drug delivery. journalcra.comariel.ac.il This release can be triggered by specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. nih.gov
Recent studies have demonstrated a strategy for evolving fluorescein from a simple imaging agent into a potent theranostic tool. By rationally functionalizing the fluorescein scaffold, researchers have developed potent, cell-permeable inhibitors that can engage their target in living cells while allowing for real-time visualization. researchgate.netnih.gov This approach moves beyond simple conjugation and involves the chemical modification of the fluorescein core to enhance its therapeutic efficacy. researchgate.netnih.gov
Furthermore, fluorescein derivatives are being explored as photosensitizers in photodynamic therapy (PDT). nih.govacs.org In PDT, a photosensitizer absorbs light and generates reactive oxygen species that kill cancer cells. acs.org Some fluorescein derivatives have shown high PDT efficiency, even under the hypoxic conditions often found in solid tumors. acs.org
The table below highlights different approaches to developing fluorescein-based theranostic agents.
| Theranostic Approach | Mechanism of Action | Key Features | Potential Applications |
| Fluorophore-Drug Conjugates | Stimuli-responsive release of a therapeutic agent with concurrent fluorescence activation. journalcra.comariel.ac.il | Real-time monitoring of drug delivery and release. journalcra.com | Targeted cancer chemotherapy. journalcra.com |
| Evolved Fluorescein Inhibitors | Rational functionalization of the fluorescein core to create a potent therapeutic entity with inherent imaging capabilities. researchgate.netnih.gov | Enhanced inhibition and detection applicability. researchgate.netnih.gov | Development of small molecule diagnostic modulators. researchgate.netnih.gov |
| Photodynamic Therapy (PDT) Agents | Light-induced generation of reactive oxygen species by a fluorescein-based photosensitizer. acs.org | High PDT efficiency, potentially active in hypoxic environments. acs.org | Cancer therapy, treatment of certain skin conditions. nih.gov |
| Fluorescein-functionalized Nanoparticles | Encapsulation or surface conjugation of drugs and fluorescein on a nanoparticle carrier. | Enhanced drug delivery, multimodal imaging capabilities. | Image-guided drug delivery. |
Advanced Materials Science Applications of Fluoresceinamine Derivatives
The unique optical and chemical properties of fluoresceinamine derivatives make them valuable components in the design of advanced materials. iscientific.orgsemanticscholar.org Their integration into polymers, hydrogels, and nanoparticles can impart fluorescence, sensing capabilities, and other functionalities.
Fluorescent hydrogels are a significant area of research. These materials, which combine the 3D network structure of hydrogels with the optical properties of fluorophores, have applications in sensing, bio-imaging, and drug delivery. mdpi.comrsc.orgrsc.org Fluorescein derivatives can be copolymerized into the hydrogel network, creating materials that can respond to external stimuli such as pH, temperature, or the presence of specific analytes with a change in their fluorescence. nih.govresearchgate.netrsc.org For example, a novel hydrogel was developed for the pre-concentration, fluorescent labeling, and light-triggered release of proteins. rsc.org
Fluorescein-functionalized nanoparticles are another area of active development. These nanoparticles can be used as sensitive fluorescent probes for the detection of heavy metal ions. iscientific.org The covalent attachment of fluorescein isothiocyanate (FITC) to starch maleate, for instance, has been used to create nanomaterials for this purpose. iscientific.org
In the field of optoelectronics, fluorescein derivatives are being investigated for their potential use in dye-sensitized solar cells (DSSCs). semanticscholar.org The photophysical properties of these dyes are crucial for the efficiency of light harvesting and electron injection in DSSCs. semanticscholar.org Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), are being employed to understand and predict the optoelectronic properties of new fluorescein derivatives to optimize their performance in these devices. semanticscholar.org
The table below provides an overview of the applications of fluoresceinamine derivatives in advanced materials science.
| Material Type | Key Features | Research Findings | Potential Applications |
| Fluorescent Hydrogels | Stimuli-responsive fluorescence, biocompatibility. nih.govrsc.orgrsc.org | Demonstrated sensing of H₂O₂ and Hg²⁺; light-triggered protein release. nih.govresearchgate.netrsc.org | Biosensors, drug delivery systems, tissue engineering. nih.govrsc.orgrsc.org |
| Fluorescent Nanoparticles | High sensitivity, potential for targeted delivery. iscientific.org | Successful synthesis of fluorescein-labeled starch maleate nanoparticles for heavy metal ion detection. iscientific.org | Chemical sensing, bio-imaging. iscientific.org |
| Optoelectronic Materials | Light-harvesting capabilities, tunable electronic properties. semanticscholar.org | TD-DFT investigations are being used to explore the potential of fluorescein derivatives in DSSCs. semanticscholar.org | Dye-sensitized solar cells. semanticscholar.org |
Innovations in Fluorescent Labeling and High-Resolution Imaging Technologies
The advent of super-resolution microscopy (SRM) has broken the diffraction barrier of light, enabling the visualization of cellular structures with unprecedented detail. nih.govthermofisher.comnih.gov The development of suitable fluorescent probes is critical to the success of these techniques. nih.govthermofisher.com Fluorescein and its derivatives, with their bright fluorescence and potential for photoswitching, are promising candidates for use in SRM. rsc.org
In techniques like stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), the ability to control the "on" and "off" states of individual fluorophores is essential. thermofisher.comnih.govrsc.org Research is ongoing to develop fluorescein derivatives with optimized photoswitching properties for these applications. The goal is to create probes that are bright, photostable, and can be efficiently switched between fluorescent and dark states. rsc.org
Beyond SRM, there is a continuous drive to improve fluorescent labeling strategies for dynamic cellular imaging. nih.govnih.govresearchgate.net This includes the development of new methods for attaching fluorescent probes to specific biomolecules within living cells with high specificity and minimal perturbation. nih.govnih.gov The small size of synthetic fluorophores like fluorescein derivatives is a significant advantage over larger fluorescent proteins.
Recent innovations also include the development of fluorescein derivatives with thermally activated delayed fluorescence (TADF). rsc.orgrsc.org These probes exhibit a long-lived fluorescence lifetime, which can be exploited in time-resolved fluorescence imaging to eliminate background autofluorescence and improve signal-to-noise ratios. rsc.orgrsc.org This is particularly useful for imaging in complex biological environments. rsc.org
The table below summarizes innovations in fluorescent labeling and imaging technologies involving fluorescein derivatives.
| Technology | Role of Fluorescein Derivatives | Key Innovations and Research Findings | | :--- | :--- | :--- | :--- | | Super-Resolution Microscopy (STORM, PALM) | Photoswitchable fluorescent probes. thermofisher.comnih.govrsc.org | Demonstration of FlAsH-based PALM, ongoing development of derivatives with improved photoswitching characteristics. rsc.org | | Dynamic Cellular Imaging | Small-molecule fluorescent labels for specific biomolecules. nih.govnih.gov | Synergistic advances in probe design and labeling techniques are enabling greater spatiotemporal resolution. nih.govnih.gov | | Time-Resolved Fluorescence Imaging | Probes with long-lived thermally activated delayed fluorescence (TADF). rsc.orgrsc.org | Synthesis of red-emitting fluorescein derivatives with microsecond-scale delayed fluorescence lifetimes, enabling background-free imaging. rsc.orgrsc.org |
Q & A
Q. What are the recommended analytical methods for verifying the purity of Fluoresceinamine hydrochloride in laboratory settings?
this compound purity can be assessed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . For TLC, dissolve the compound in ethanol (95%), spot on silica gel plates with a fluorescent indicator, and develop using a mobile phase such as diethyl ether/diethylamine (39:1). Compare sample spots against a diluted standard under UV light (254 nm) to identify impurities . For HPLC, employ a phosphate–perchlorate buffer system and validate the method using a reference standard. Ensure peak resolution and retention time consistency to confirm purity .
Q. How should this compound be stored to maintain stability in solution?
Stock solutions should be aliquoted into tightly sealed vials to minimize exposure to air and moisture. Store at -20°C and avoid repeated freeze-thaw cycles, as degradation can occur. Stability in solution is typically limited to 1 month under these conditions. For solid storage, keep the compound in a desiccator at room temperature, protected from light .
Q. What safety precautions are essential when handling this compound in the lab?
Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store the compound in a locked cabinet, as it may pose carcinogenic risks under prolonged exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s spectroscopic data across studies?
Discrepancies in UV-Vis or fluorescence spectra may arise from solvent polarity, pH, or impurities. Use orthogonal validation methods :
- Compare data against a certified reference standard.
- Replicate experiments under controlled conditions (e.g., fixed pH, inert atmosphere).
- Employ mass spectrometry (MS) to confirm molecular weight and rule out degradation products.
Cross-reference findings with peer-reviewed studies and document all parameters (e.g., excitation wavelengths, solvent composition) to identify methodological variations .
Q. What experimental design principles apply to studying this compound’s interaction with biomolecules (e.g., proteins)?
Use spectrophotometric titration to monitor binding kinetics. Prepare a range of biomolecule concentrations in buffered solutions (e.g., phosphate buffer, pH 7.4) and measure fluorescence quenching or shifts in λmax. For quantitative analysis, apply the Stern-Volmer equation to calculate binding constants. Include controls for autofluorescence and photobleaching. Validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for thermodynamic insights .
Q. How should researchers address conflicting data on this compound’s photostability in drug delivery systems?
Conflicting photostability data may stem from variations in formulation excipients or light-exposure protocols. Design experiments using Design of Experiments (DoE) to test factors like pH, excipient type (e.g., antioxidants), and light intensity. Use accelerated stability testing under IEC 60068-2-5 standards (e.g., 5000 lux illumination for 48 hours) and quantify degradation via HPLC. Compare results with literature using meta-analysis tools to identify trends or outliers .
Q. What methodologies are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards (e.g., deuterated Fluoresceinamine). Optimize sample preparation using protein precipitation (acetonitrile) or solid-phase extraction. Validate the method for sensitivity (LOQ ≤ 1 ng/mL), precision (CV < 15%), and recovery (85–115%). Cross-validate with fluorescence microscopy in cellular uptake studies to correlate quantitative data with spatial distribution .
Methodological Notes
- Data Validation : Always use reference standards (e.g., this compound Isomer 1) for calibration and method validation .
- Ethical Compliance : For in vivo studies, obtain institutional review board (IRB) approval and document participant selection criteria rigorously .
- Literature Synthesis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions and identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
